Dihydrospinosyn A Aglycone: A Technical Guide to its Discovery and Origin
Dihydrospinosyn A Aglycone: A Technical Guide to its Discovery and Origin
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dihydrospinosyn A aglycone, focusing on its discovery, semi-synthetic origin, and the biosynthetic pathway of its natural precursor, spinosyn A aglycone.
Discovery and Origin: A Semi-Synthetic Approach
Dihydrospinosyn A aglycone is not a naturally occurring metabolite. Its discovery is intrinsically linked to the development of second-generation spinosyn insecticides, most notably spinetoram (B1464634). Spinetoram is a mixture of 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L. The "dihydro" designation in these molecules, and by extension in Dihydrospinosyn A aglycone, refers to the saturation of the double bond at the 5 and 6 positions of the tetracyclic core.[1][2]
The origin of Dihydrospinosyn A aglycone is therefore semi-synthetic, derived from the naturally produced spinosyn A. Spinosyn A is a major insecticidal component produced by the soil actinomycete Saccharopolyspora spinosa.[3] The process involves two key chemical transformations:
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Hydrolysis: Spinosyn A is first hydrolyzed to remove its two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, yielding the spinosyn A aglycone.[4][5][6][7][8]
-
Reduction: The 5,6-double bond of the spinosyn A aglycone is then selectively reduced to create the dihydro- form.[9]
This semi-synthetic approach was driven by the need for insecticides with improved properties, and it leverages the readily available spinosyn A from fermentation.[5][10]
Biosynthesis of the Precursor: Spinosyn A Aglycone
The core structure of Dihydrospinosyn A aglycone originates from the biosynthetic pathway of spinosyn A in Saccharopolyspora spinosa. This pathway is a classic example of polyketide synthesis followed by complex tailoring reactions to form the characteristic tetracyclic aglycone.
The biosynthesis of the spinosyn A aglycone begins with the assembly of a linear polyketide chain by a Type I polyketide synthase (PKS). This PKS is encoded by a large gene cluster, with the core genes being spnA, spnB, spnC, spnD, and spnE. These genes direct the condensation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.
Following the synthesis of the linear polyketide, a series of intramolecular cyclization reactions, catalyzed by enzymes encoded by genes such as spnF, spnJ, and spnM, form the distinctive 5,6,5-fused tricyclic ring system within the macrolactone core.
A proposed logical workflow for the biosynthesis of the spinosyn A aglycone is depicted below:
Experimental Protocols
Fermentation of Saccharopolyspora spinosa for Spinosad Production
The production of spinosad, the precursor to spinosyn A aglycone, is achieved through fermentation of Saccharopolyspora spinosa. While specific industrial protocols are proprietary, representative lab-scale fermentation media and conditions are described in the literature.
Media Composition:
| Component | Concentration (g/L) | Reference |
| Seed Medium | [11] | |
| Corn Starch | 15 | [11] |
| Mannitol | 20 | [11] |
| Cottonseed Meal | 20 | [11] |
| Yeast Extract | 15 | [11] |
| Soybean Meal | 15 | [11] |
| L-Tyrosine | 1 | [11] |
| MgSO₄ | 2 | [11] |
| (NH₄)₂SO₄ | 0.5 | [11] |
| pH | 7.0 | [11] |
| Production Medium 1 | [11] | |
| Soybean Oil | 12.5 | [11] |
| Corn Steep Powder | 10 | [11] |
| Yeast Extract Powder | 4 | [11] |
| Glucose | 60 | [11] |
| Soybean Meal | 15 | [11] |
| Cottonseed Meal | 40 | [11] |
| NaH₂PO₄ | 2 | [11] |
| FeSO₄ | 0.05 | [11] |
| CaCO₃ | 5 | [11] |
| pH | 7.4 | [11] |
| Production Medium 2 | [12] | |
| Mannitol | 98.0 | [12] |
| Cottonseed Flour | 43.0 | [12] |
| Corn Steep Liquid | 12.9 | [12] |
| KH₂PO₄ | 0.5 | [12] |
| CaCO₃ | 3.0 | [12] |
| pH | 7.0 | [12] |
| Production Medium 3 | [13] | |
| Glucose | 80 | [13] |
| Cottonseed Meal | 20 | [13] |
| Protein Powder | 10 | [13] |
| Yeast Powder | 5 | [13] |
| Trisodium Citrate | 4 | [13] |
| Dipotassium Hydrogen Phosphate | 2 | [13] |
| Calcium Carbonate | 3 | [13] |
| Ammonium Sulfate | 2 | [13] |
| Rapeseed Oil | 50 | [13] |
| pH | 7.0 | [13] |
Fermentation Conditions:
-
Agitation: 250 rpm.[13]
Extraction and Purification of Spinosyn A
A general workflow for the extraction and purification of spinosyn A from the fermentation broth is as follows:
Semi-synthesis of Dihydrospinosyn A Aglycone
The following protocol is based on the semi-synthesis of a related dihydrospinosyn derivative and outlines the key steps.[4][5][9]
Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone
-
Spinosyn A is dissolved in a suitable solvent.
-
The solution is treated with an acid (e.g., under mild acidic conditions followed by more vigorous acidic conditions) to hydrolyze the glycosidic bonds, removing the forosamine and tri-O-methylrhamnose sugars.[15]
-
The reaction mixture is neutralized and the spinosyn A aglycone is extracted with an organic solvent.
-
The crude aglycone is purified by chromatography.
Step 2: Reduction of Spinosyn A Aglycone to Dihydrospinosyn A Aglycone
-
The purified spinosyn A aglycone is dissolved in an appropriate solvent.
-
A catalyst, such as 10% Palladium on carbon (Pd/C), is added.[9]
-
The mixture is subjected to hydrogenation to selectively reduce the 5,6-double bond.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The resulting Dihydrospinosyn A aglycone can be further purified by chromatography.
A logical workflow for the semi-synthesis is as follows:
Quantitative Data
The yield of spinosad from Saccharopolyspora spinosa fermentation can vary significantly depending on the strain and fermentation conditions.
| Strain | Fermentation Condition | Spinosad Yield | Reference |
| Wild-type | - | 57.76 mg/L (Spinosyn A) | [16] |
| S. spinosa-acuC (overexpression) | - | 105.02 mg/L (Spinosyn A) | [16] |
| S. spinosa-ΔacuC (knockout) | - | 32.78 mg/L (Spinosyn A) | [16] |
| Co121 | Initial medium (glucose) | 310.44 ± 21.84 µg/mL | [12] |
| Co121 | Optimized medium (mannitol) | 549.89 ± 38.59 µg/mL | [12] |
| J78 (mutant) | Optimized medium | 1035 ± 34 µg/mL | [12] |
| Wild-type | - | 309 mg/L | [11][17] |
| Sa. spinosa-spn (engineered) | - | 693 mg/L | [11][17] |
| Sa. spinosa-spn (engineered) | Optimized medium | 920 mg/L | [11][17] |
| WHU1107 | Shake flask | > 4 g/L | [13] |
References
- 1. plantarchives.org [plantarchives.org]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. A semisynthesis of 3'- O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural product derived insecticides: discovery and development of spinetoram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]
- 14. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 15. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of acuC on the growth development and spinosad biosynthesis of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
